1-Acetoxyethyl dithiobenzoate

Description

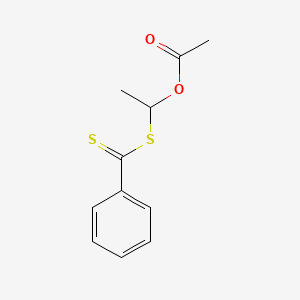

1-Acetoxyethyl dithiobenzoate is a sulfur-containing organic compound characterized by a dithiobenzoate group (-S₂C₆H₅) and a 1-acetoxyethyl ester moiety. This structure confers unique physicochemical properties, making it relevant in two primary domains:

- Prodrug Design: The 1-acetoxyethyl ester group is known to enhance lipophilicity and intestinal absorption in prodrugs, as seen in cefuroxime axetil (a cephalosporin antibiotic prodrug) . However, poor aqueous solubility and crystallinity often limit bioavailability .

- Polymer Chemistry: Dithiobenzoates are critical reversible addition-fragmentation chain-transfer (RAFT) agents, controlling radical polymerization kinetics. Substituents on the dithiobenzoate group (e.g., benzyl, cumyl, or acetoxyethyl) influence reactivity and stability .

Properties

CAS No. |

201611-78-1 |

|---|---|

Molecular Formula |

C11H12O2S2 |

Molecular Weight |

240.3 g/mol |

IUPAC Name |

1-(benzenecarbonothioylsulfanyl)ethyl acetate |

InChI |

InChI=1S/C11H12O2S2/c1-8(12)13-9(2)15-11(14)10-6-4-3-5-7-10/h3-7,9H,1-2H3 |

InChI Key |

RLPYLDPCIHDUQA-UHFFFAOYSA-N |

Canonical SMILES |

CC(OC(=O)C)SC(=S)C1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Mechanism in RAFT Polymerization

The compound mediates polymerization through a four-step radical equilibrium:

Critical kinetic parameters :

-

Transfer coefficient (Cₜ) : ~50–105 for styrene/acrylate systems at 60°C .

-

Activation energy : Lower than conventional CTAs due to electron-donating acetoxyethyl group .

3.1. Temperature and Residence Time

-

80°C vs. 100°C : Higher temperatures accelerate AIBN decomposition, increasing radical flux and CT₀ product formation (e.g., 0.25 equiv AIBN at 100°C yields 34% CT₀ vs. 12% at 80°C) .

-

Residence time : Prolonged reaction times (>15 min) reduce CT₀ due to RAFT agent depletion .

3.2. Initiator and Monomer Concentration

Side Reactions and Byproducts

This compound participates in unintended pathways:

-

Cross-termination (CT₀) : Radical-radical coupling forms dead chains with para-substituted dithiobenzoate structures (Fig. 1A) .

-

Hydrogen abstraction : Acetoxyethyl group undergoes chain transfer to polymer, creating hydrolyzable ester branches .

Mitigation strategies :

-

Optimize [AIBN]/[CTA] ratio to ≤0.1 equiv.

-

Use solvents with low chain transfer constants (e.g., butyl acetate) .

Substituent Effects on Reactivity

Hammett analysis reveals electronic effects of the acetoxyethyl group:

-

σₚ value : -0.27 (electron-donating), lowering reduction potential (Eₜ = -1.22 V vs SHE) compared to unsubstituted dithiobenzoates .

-

Impact : Enhances CTA lability, enabling faster reinitiation and reduced rate retardation .

Comparative Performance

| Property | This compound | CPDB | CPMODB |

|---|---|---|---|

| Cₜ (Styrene) | 50 | 40 | 75 |

| Eₜ (V vs SHE) | -1.22 | -1.13 | -1.27 |

| CT₀ Formation | Moderate | High | Low |

| Source |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Ester-Based Prodrugs

Cefuroxime Axetil (1-Acetoxyethyl Ester of Cefuroxime)

- Functional Group : Both compounds share the 1-acetoxyethyl ester, which improves lipophilicity for oral absorption.

- Solubility and Bioavailability : Cefuroxime axetil exhibits low aqueous solubility (<18% bioavailability) due to crystallinity, necessitating amorphous formulations for improved dissolution . By analogy, 1-acetoxyethyl dithiobenzoate may face similar challenges if crystalline, though its dithiobenzoate group could alter solubility .

- Hydrolysis : The ester group hydrolyzes in vivo to release the active drug (e.g., cefuroxime). For this compound, hydrolysis kinetics would depend on enzymatic activity and pH .

Table 1: Key Properties of Ester-Containing Compounds

| Compound | Key Functional Group | Aqueous Solubility | Bioavailability | Application |

|---|---|---|---|---|

| This compound | Dithiobenzoate + ester | Likely low* | Unknown | Prodrug/RAFT agent |

| Cefuroxime axetil | 1-Acetoxyethyl ester | Low | <18% | Antibiotic prodrug |

| Ethyl acetoacetate | Ethyl ester | Moderate | N/A | Solvent/synthesis |

Comparison with Dithiobenzoate RAFT Agents

Benzyl Dithiobenzoate (BDB) and Polyacrylic Acid Dithiobenzoate (PAADB)

- Reactivity in Polymerization: BDB and PAADB show similar kinetics in styrene-acrylic acid copolymerization, with monomer feed ratios influencing reaction rates . The acetoxyethyl group in this compound may introduce steric or electronic effects, altering chain-transfer efficiency.

- Solubility in Monomer Mixtures: BDB’s benzyl group provides compatibility with hydrophobic monomers, while PAADB’s acrylic acid moiety enhances solubility in polar systems.

Cumyl Dithiobenzoate

Table 2: RAFT Agent Performance Comparison

| RAFT Agent | Key Substituent | Monomer Compatibility | Thermal Stability | Notable Applications |

|---|---|---|---|---|

| Benzyl dithiobenzoate | Benzyl | Hydrophobic monomers | Moderate | Styrene polymerization |

| PAADB | Polyacrylic acid | Polar monomers | Moderate | Acrylic acid copolymers |

| Cumyl dithiobenzoate | Cumyl (tert-alkyl) | Broad | High | High-temperature studies |

| This compound | Acetoxyethyl | Likely intermediate* | Unknown | Hypothesized for prodrugs |

Comparison with Metal-Coordinating Dithiobenzoates

Gold(I) Dithiobenzoate Complexes

Key Research Findings

Prodrug Potential: The 1-acetoxyethyl group enhances absorption but requires formulation strategies to overcome low solubility, as demonstrated in cefuroxime axetil .

RAFT Polymerization : Substituent effects on dithiobenzoates are critical. While BDB and PAADB show similar kinetics, the acetoxyethyl group’s polarity could uniquely influence radical stability and chain transfer .

Stability Trade-offs : The ester group in this compound may reduce thermal stability compared to cumyl or benzyl derivatives, limiting high-temperature applications .

Q & A

Q. What peer-review pitfalls arise in computational studies of dithiobenzoate mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.